molecular formula C13H22N2O4 B11035582 Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate

Cat. No.: B11035582
M. Wt: 270.32 g/mol
InChI Key: OSXVJVBFSUICNL-UHFFFAOYSA-N
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Description

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The morpholine ring, another six-membered heterocycle containing both nitrogen and oxygen atoms, is attached to the piperidine ring via a carbonyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with morpholine in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and inline purification systems can further streamline the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine or morpholine derivatives .

Scientific Research Applications

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-4-carboxylate is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 1-(morpholine-4-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-2-19-12(16)11-3-5-14(6-4-11)13(17)15-7-9-18-10-8-15/h11H,2-10H2,1H3

InChI Key

OSXVJVBFSUICNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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